

# In-Depth Technical Guide: 7-bromoquinoxalin-2(1H)-one (CAS: 82031-32-1)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *7-bromoquinoxalin-2(1H)-one*

Cat. No.: B1276035

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**7-bromoquinoxalin-2(1H)-one** is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.<sup>[1]</sup> Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, frequently found in compounds with diverse pharmacological activities.<sup>[2]</sup> The presence of a bromine atom at the 7-position provides a reactive handle for further chemical modifications, making it a versatile building block for the development of novel therapeutics, particularly in the areas of oncology and virology.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **7-bromoquinoxalin-2(1H)-one**, with a focus on its role in the development of kinase inhibitors and other potential drug candidates.

## Chemical and Physical Properties

**7-bromoquinoxalin-2(1H)-one** presents as a white to off-white solid and is sparingly soluble in water.<sup>[1]</sup> Its fundamental structure consists of a quinoxaline ring system with a bromine substituent at the 7-position and a carbonyl group at the 2-position.<sup>[1]</sup>

| Property                       | Value                                            | Reference           |
|--------------------------------|--------------------------------------------------|---------------------|
| CAS Number                     | 82031-32-1                                       | <a href="#">[1]</a> |
| Molecular Formula              | C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O | <a href="#">[1]</a> |
| Molecular Weight               | 225.045 g/mol                                    | <a href="#">[3]</a> |
| Appearance                     | White to off-white solid                         | <a href="#">[1]</a> |
| Purity                         | >95%                                             | <a href="#">[3]</a> |
| Hydrogen Bond Donor Count      | 1                                                | <a href="#">[3]</a> |
| Hydrogen Bond Acceptor Count   | 1                                                | <a href="#">[3]</a> |
| Topological Polar Surface Area | 41.5 Å <sup>2</sup>                              | <a href="#">[3]</a> |
| Canonical SMILES               | C1=CC2=C(C=C1Br)NC(=O)C<br>=N2                   | <a href="#">[1]</a> |
| InChI Key                      | PXVQWJPOMIRXQL-<br>UHFFFAOYSA-N                  | <a href="#">[4]</a> |

## Synthesis

The synthesis of **7-bromoquinoxalin-2(1H)-one** is typically achieved through the bromination of a quinoxalin-2(1H)-one precursor.

## General Synthesis Protocol

A common method involves the electrophilic substitution of quinoxalin-2(1H)-one with bromine in a suitable solvent like acetic acid.

### Experimental Protocol: Synthesis of **7-bromoquinoxalin-2(1H)-one**

- Materials:
  - Quinoxalin-2(1H)-one
  - Bromine

- Acetic Acid
- Ice water
- Procedure:
  - Dissolve quinoxalin-2(1H)-one in acetic acid.
  - Slowly add a solution of bromine in acetic acid to the quinoxalin-2(1H)-one solution.
  - Stir the reaction mixture at room temperature for 12 hours.
  - Upon completion, pour the reaction mixture into ice water to precipitate the product.
  - Collect the precipitate by filtration and dry to yield **7-bromoquinoxalin-2(1H)-one** as an off-white solid.

This straightforward procedure provides a high yield of the desired product.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **7-bromoquinoxalin-2(1H)-one**.

# Applications in Drug Development

**7-bromoquinoxalin-2(1H)-one** is a valuable starting material for the synthesis of various pharmaceutical compounds, particularly those targeting signaling pathways implicated in cancer and viral diseases.<sup>[1]</sup> The quinoxaline scaffold is known to be a key component in molecules that act as DNA intercalators and kinase inhibitors.<sup>[1]</sup>

## Kinase Inhibitors

Quinoxaline derivatives have shown significant promise as inhibitors of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

### 4.1.1. PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.<sup>[1]</sup> Its aberrant activation is a common event in many human cancers. Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a potent strategy to block this oncogenic pathway.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

#### 4.1.2. PDK1 Inhibition

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several downstream kinases, including Akt, and is a key component of the PI3K signaling pathway.[\[5\]](#) The development of PDK1 inhibitors is a promising strategy for cancer therapy. Substituted 3-anilino-quinolin-2(1H)-ones, which can be synthesized from bromo-substituted quinolinones, have been investigated as PDK1 inhibitors.[\[5\]](#)

#### 4.1.3. FGFR1 Inhibition

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[\[6\]](#) 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and evaluated as novel FGFR1 inhibitors, demonstrating potent antitumor activity.[\[6\]](#)

## Antiviral and Anticancer Activity

Derivatives of **7-bromoquinoxalin-2(1H)-one** have been explored for their potential as both antiviral and anticancer agents. The core structure is a versatile scaffold for generating libraries of compounds for high-throughput screening.

## DNA Intercalators

The planar structure of the quinoxaline ring system allows it to intercalate between the base pairs of DNA, a mechanism of action for several established anticancer drugs.[\[1\]](#) This interaction can disrupt DNA replication and transcription, leading to cell death.

## Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds derived from **7-bromoquinoxalin-2(1H)-one**.

## Synthesis of a Quinoxaline-based Kinase Inhibitor (General Workflow)

The synthesis of more complex quinoxaline derivatives often involves multi-step reactions starting from **7-bromoquinoxalin-2(1H)-one**. A general workflow is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

## Cytotoxicity Assay Protocol

To assess the anticancer potential of synthesized quinoxaline derivatives, a cytotoxicity assay is a fundamental experiment.

### Experimental Protocol: MTT Cytotoxicity Assay

- Materials:
  - Synthesized quinoxaline compounds
  - Cancer cell line (e.g., HCT-116, MCF-7)
  - Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
  - 96-well plates
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  - DMSO (Dimethyl sulfoxide)
  - Microplate reader
- Procedure:
  - Seed cancer cells in 96-well plates and incubate for 24 hours.

- Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
- Incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).[\[7\]](#)

## Kinase Inhibition Assay Protocol

To determine the specific inhibitory activity of the compounds against a target kinase, an in vitro kinase assay is performed.

### Experimental Protocol: In Vitro Kinase Assay

- Materials:

- Synthesized quinoxaline compounds
- Recombinant active kinase (e.g., PDK1, FGFR1)
- Kinase substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- Microplate reader

- Procedure:

- Prepare serial dilutions of the synthesized compounds.
- In a multi-well plate, add the kinase, its substrate, and the compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction for a specific time at an optimal temperature.
- Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced or the amount of phosphorylated substrate).
- Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the  $IC_{50}$  value.

## Conclusion

**7-bromoquinoxalin-2(1H)-one** is a highly valuable and versatile building block in the field of drug discovery and development. Its chemical properties allow for the straightforward synthesis of a diverse range of quinoxaline derivatives. These derivatives have demonstrated significant potential as inhibitors of key signaling pathways, particularly those involved in cancer progression, such as the PI3K/mTOR and FGFR pathways. The quinoxaline scaffold's ability to be tailored for specific biological targets, combined with its potential as a DNA intercalator, ensures that **7-bromoquinoxalin-2(1H)-one** will continue to be a compound of great interest to researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives is likely to yield novel and effective therapeutic agents for a variety of diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [rjptonline.org](http://rjptonline.org) [rjptonline.org]

- 2. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 7-bromoquinoxalin-2(1H)-one (CAS: 82031-32-1)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276035#7-bromoquinoxalin-2-1h-one-cas-number-82031-32-1]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)